3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Fluoro-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H17BFNO4S and its molecular weight is 301.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystallography
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and characterized, showcasing their utility in crystallography and conformational analyses. These compounds, obtained through a three-step substitution reaction, were analyzed using X-ray diffraction, NMR spectroscopy, mass spectrometry, and density functional theory (DFT) to confirm molecular structures and investigate physicochemical properties (Huang et al., 2021).
Boronic Acid Ester Intermediates
- The compound is identified as a boric acid ester intermediate with a benzene ring, highlighting its significance in organic synthesis and molecular structure studies. This supports its role in the development of new compounds and materials through advanced synthetic techniques (Huang et al., 2021).
Pyridinylboron Derivative
- As a pyridinylboron derivative, this compound's structure and reactivity have been compared to similar compounds, aiding in the understanding of structural differences and chemical reactivity, which is essential in medicinal chemistry and materials science (Sopková-de Oliveira Santos et al., 2003).
Suzuki-Miyaura Coupling Reaction
- Its application in the Suzuki-Miyaura coupling reaction has been explored, demonstrating its role in synthesizing complex organic molecules. This is crucial for pharmaceuticals and advanced organic synthesis (Bethel et al., 2012).
Fluoride Ion Conductivity
- The compound has been investigated as an electrolyte additive in fluoride shuttle batteries, revealing its potential in enhancing fluoride ion conductivity and solubility, which is significant for battery technology and energy storage applications (Kucuk & Abe, 2020).
Molecular Electrostatic Potential Analysis
- Further analysis using DFT was performed on this compound to understand its molecular electrostatic potential and frontier molecular orbitals, providing insights into its electronic properties. This information is valuable for designing molecules with specific electronic characteristics (Huang et al., 2021).
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be the organic groups involved in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This pathway allows for the formation of new carbon-carbon bonds, enabling the synthesis of a broad array of diverse molecules .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . The stability of boronic esters can be tempered by their sensitivity to air and moisture .
Properties
IUPAC Name |
3-fluoro-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-9(14)10(15-7-8)20(5,16)17/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQSAHEDYCSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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